

Application Notes and Protocols: Asymmetric Synthesis of 1,3-Dioxepine Derivatives

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Compound of Interest

Compound Name: 1,3-Dioxepane

Cat. No.: B1593757

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Introduction

While the application of **1,3-dioxepane** derivatives as chiral ligands in asymmetric catalysis is not extensively documented in current literature, the asymmetric synthesis of chiral 1,3-dioxepine scaffolds represents a significant area of research. These seven-membered heterocyclic compounds are valuable intermediates in the synthesis of various complex molecules, including tetrahydrofuran derivatives and γ -butyrolactones. This document provides detailed application notes and protocols for a highly efficient method to synthesize chiral 4,5-dihydro-1,3-dioxepines via a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition reaction. This approach utilizes a rhodium(II) complex in conjunction with a chiral N,N'-dioxide-Sm(III) complex to achieve high yields and excellent enantioselectivities.

Core Application: Asymmetric [4+3]-Cycloaddition for the Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines

A robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic relay catalysis. This three-component tandem reaction utilizes β,γ -unsaturated α -ketoesters, aldehydes, and α -diazoacetates to construct the 1,3-dioxepine ring system with high levels of stereocontrol.^{[1][2]} ^[3] The reaction proceeds smoothly to afford a variety of chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield and 99% enantiomeric excess (ee).^{[2][3]}

Quantitative Data Summary

The following tables summarize the performance of the catalytic system with various substrates under optimized reaction conditions.

Table 1: Influence of Reaction Parameters on the Asymmetric [4+3]-Cycloaddition[2]

Entry	Metal Salt	Ligand	Temp (°C)	Yield (%)	ee (%)
1	Yb(OTf) ₃	L4-PrPr ₂	-20	58	67
2	Yb(OTf) ₃	L4-PrPr ₂	-78	90	66
3	Sm(OTf) ₃	L4-PrPr ₂	-78	85	84
4	Sm(OTf) ₃	(S)- piperidine-2- carboxylic acid derived	-78	82	75
5	Sm(OTf) ₃	L-ramipril derived	-78	78	68
12	Sm(OTf) ₃	L4-PrPr ₂	-78	92	99

Reaction conditions: β,γ -unsaturated α -ketoester (0.10 mmol), aldehyde (3.0 equiv.), α -diazo ester (3.0 equiv.), Rh₂(Piv)₄ (1.0 mol%), Sm(OTf)₃ (10 mol%), Ligand (12 mol%) in CH₂Cl₂ at the specified temperature for 10 h under a N₂ atmosphere. Piv = pivaloyl.[2]

Table 2: Substrate Scope for the Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines[2]

Product	R ¹ in Ketoester	Ar in Ketoester	R ² in Aldehyde	R ³ in Diazoacetate	Yield (%)	ee (%)
4a	Me	Ph	Ph	92 99	92 99	92 99
4b	iPr	Ph	Ph	85 98	85 98	85 98
4c	c-Pentyl	Ph	Ph	72 85	72 85	72 85
4d	Bn	Ph	Ph	88 97	88 97	88 97
4e	Me	4-Me-C ₆ H ₄	Ph	95 99	95 99	95 99
4f	Me	4-F-C ₆ H ₄	Ph	88 99	88 99	88 99
4g	Me	4-Cl-C ₆ H ₄	Ph	85 99	85 99	85 99
4h	Me	4-Br-C ₆ H ₄	Ph	82 99	82 99	82 99
4i	Me	3-Me-C ₆ H ₄	Ph	91 98	91 98	91 98
4o	Me	2-Naphthyl	Ph	64 80	64 80	64 80
4t	Me	Ph	4-MeO-C ₆ H ₄	95 98	95 98	95 98
4u	Me	Ph	4-F-C ₆ H ₄	88 87	88 87	88 87
4w	Me	Ph	4-Cl-C ₆ H ₄	85 92	85 92	85 92
4x	Me	Ph	4-Br-C ₆ H ₄	81 93	81 93	81 93

Optimized conditions from Table 1, entry 12 were used.[\[2\]](#)

Experimental Protocols

General Procedure for the Asymmetric Three-Component [4+3]-Cycloaddition

Materials:

- $\text{Rh}_2(\text{Piv})_4$ (Rhodium(II) pivalate)
- $\text{Sm}(\text{OTf})_3$ (Samarium(III) trifluoromethanesulfonate)
- Chiral N,N'-dioxide ligand (L4-PrPr_2)
- β,γ -Unsaturated α -ketoester
- Aldehyde
- α -Diazoacetate
- Dichloromethane (CH_2Cl_2), anhydrous
- Nitrogen gas (N_2)

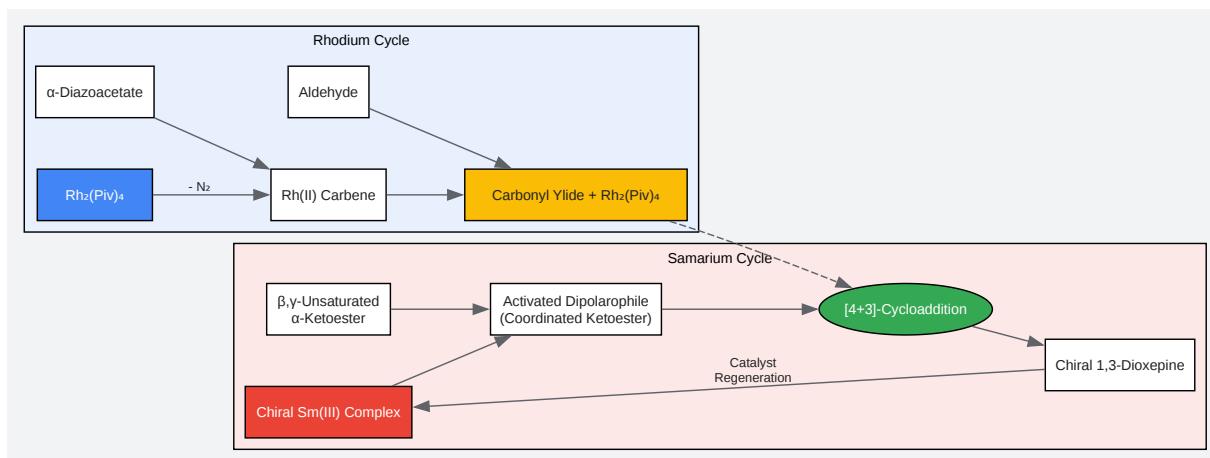
Protocol:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add $\text{Sm}(\text{OTf})_3$ (0.01 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%).
- Add anhydrous CH_2Cl_2 (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Cool the resulting solution to -78 °C in a dry ice/acetone bath.
- In a separate vial, dissolve the β,γ -unsaturated α -ketoester (0.10 mmol, 1.0 equiv) and $\text{Rh}_2(\text{Piv})_4$ (0.001 mmol, 1.0 mol%) in anhydrous CH_2Cl_2 (0.5 mL).
- In another vial, dissolve the aldehyde (0.30 mmol, 3.0 equiv) and the α -diazoacetate (0.30 mmol, 3.0 equiv) in anhydrous CH_2Cl_2 (0.5 mL).

- Add the solution of the ketoester and $\text{Rh}_2(\text{Piv})_4$ to the cooled catalyst mixture.
- Slowly add the solution of the aldehyde and diazoacetate to the reaction mixture via a syringe pump over a period of 4 hours.
- Stir the reaction mixture at -78°C for an additional 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO_3 solution.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with CH_2Cl_2 ($3 \times 10 \text{ mL}$).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4,5-dihydro-1,3-dioxepine.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.^[2]

Visualizations

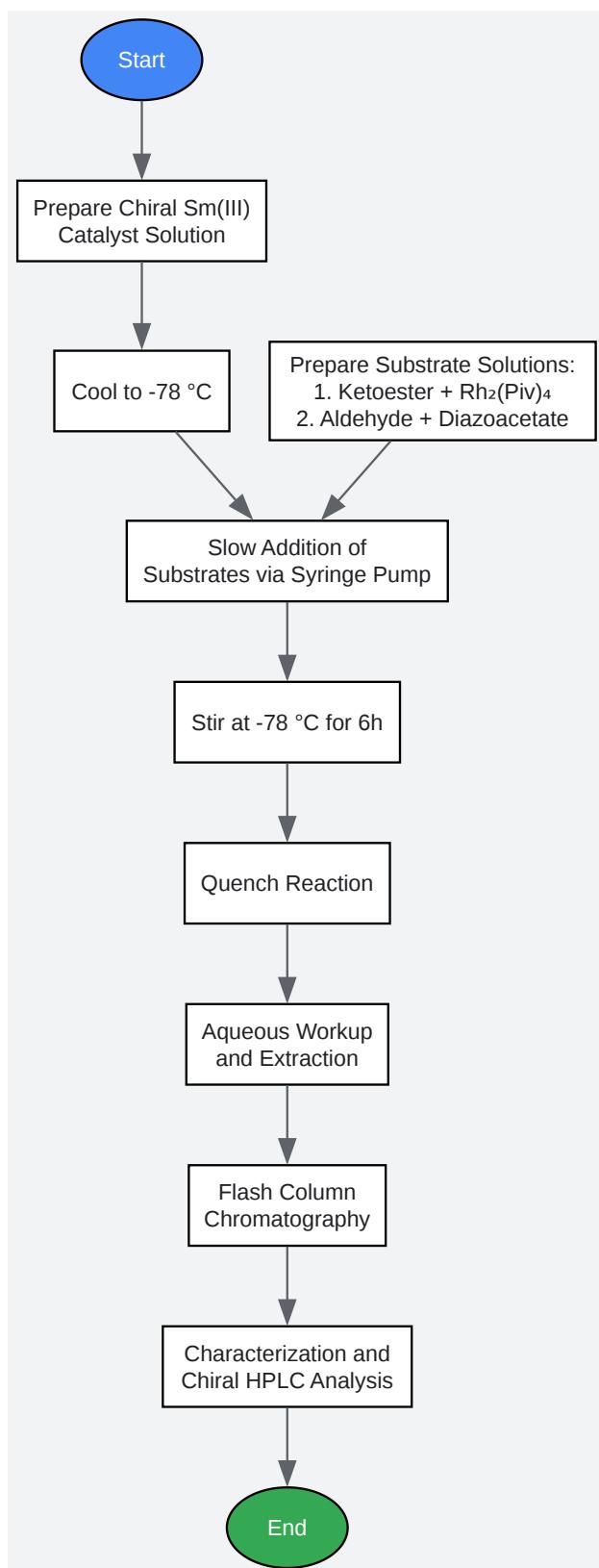
Signaling Pathway: Proposed Catalytic Cycle



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Caption: Proposed bimetallic relay catalytic cycle for the asymmetric [4+3]-cycloaddition.

Experimental Workflow



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Caption: General experimental workflow for the asymmetric synthesis of 1,3-dioxepines.

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References

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- 3. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
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